molecular formula C16H19NO4 B1664830 Amabiline CAS No. 17958-43-9

Amabiline

Cat. No. B1664830
CAS RN: 17958-43-9
M. Wt: 289.33 g/mol
InChI Key: DLYIURZCCWSUKD-MPESAESLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amabiline is a pyrrolizidine alkaloid first isolated in 1967 from Cynoglossum amabile. It is also found in the seeds and flowers of borage (Borago officinalis) and in borage seed oil . Chemically, it is the ester derived from viridifloric acid and supinidine .


Synthesis Analysis

The total synthesis of Amabiline has been reported in several studies . This convergent, enantioselective synthesis proceeds in 15 steps (10-step longest linear sequence) in 6.2% overall yield and features novel methodology to construct the unsaturated pyrrolizidine or (-)-supinidine core .


Molecular Structure Analysis

Amabiline has a molecular formula of C15H25NO4 and a molar mass of 283.368 g·mol−1 . Its IUPAC name is [(7aS)-5,6,7,7a-Tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate .


Physical And Chemical Properties Analysis

Amabiline has a density of 1.2±0.1 g/cm3, a boiling point of 416.8±24.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.2 mmHg at 25°C . It also has an enthalpy of vaporization of 77.4±6.0 kJ/mol and a flash point of 205.9±22.9 °C .

Scientific Research Applications

Cytotoxic and Antimalarial Activities

Amabiline, derived from the bulbs of Crinum amabile, has demonstrated significant cytotoxic and antimalarial properties. This was shown in a study where amabiline, along with other alkaloids from Crinum amabile, was isolated and tested for its biological activities. The research highlighted the potential of these compounds in developing treatments for malaria and cancer-related applications (Likhitwitayawuid et al., 1993).

Synthesis Research

The first total synthesis of (+)-amabiline, an unsaturated pyrrolizidine alkaloid from Cynoglossum amabile, was achieved in a study by Senter, Fadeyi, and Lindsley (2012). This research provided a convergent, enantioselective synthesis method, marking a significant advancement in the field of organic chemistry and pharmacology (Senter et al., 2012).

Structural Elucidation in Other Plants

Amabiline has also been identified in other plant species. For instance, a study on Eupatorium portoricense isolated and elucidated the structure of several pyrrolizidine alkaloids, including amabiline, using spectroscopic methods (Wiedenfeld et al., 1995).

Discovery in Different Plant Varieties

Research by Culvenor and Smith (1967) discovered amabiline in Cynoglossum amabile and presented it as a new alkaloid, highlighting its significance in the study of pyrrolizidine alkaloids (Culvenor & Smith, 1967).

Potential for Anti-inflammatory Applications

A study examining the anti-inflammatory properties of compounds from Corydalis dubia, Ajania nubigena, and Pleurospermum amabile found that these plants, including amabiline, could have potential applications in treating inflammatory conditions (Shepherd et al., 2018).

Alkaloid Diversity in Crinum amabile

Further research into Crinum amabile led to the isolation of additional alkaloids, including amabiline, showcasing the diverse chemical composition and potential pharmacological applications of this plant species (Pham et al., 1998).

properties

IUPAC Name

[(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h6,10-11,13,17,19H,4-5,7-9H2,1-3H3/t11-,13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVWTOSBCBKXOR-WHOFXGATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1CCC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60939241
Record name Amabiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amabiline

CAS RN

17958-43-9
Record name [(7aS)-2,3,5,7a-Tetrahydro-1H-pyrrolizin-7-yl]methyl (2S,3S)-2,3-dihydroxy-2-(1-methylethyl)butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17958-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amabiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMABILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG6G8EU69E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amabiline
Reactant of Route 2
Amabiline
Reactant of Route 3
Amabiline
Reactant of Route 4
Amabiline
Reactant of Route 5
Amabiline
Reactant of Route 6
Amabiline

Citations

For This Compound
308
Citations
WH Pearson, FE Lovering - Journal of the American Chemical …, 1995 - ACS Publications
The Amaryllidaceae alkaloids continue to be of interest as synthetic targets due to the wide range of biological activities exhibited by these bases. 1 We report exceptionally short and …
Number of citations: 63 pubs.acs.org
WH Pearson, FE Lovering - The Journal of Organic Chemistry, 1998 - ACS Publications
The 2-azaallyl anion route to pyrrolidines was used for the concise synthesis of alkaloids featuring the 3a-arylperhydroindole nucleus. The brevity and efficiency of the syntheses …
Number of citations: 76 pubs.acs.org
AD Findlay, MG Banwell - Organic Letters, 2009 - ACS Publications
… Herein we outline a chemoenzymatic approach to (+)-amabiline [(+)-2)], the non-natural enantiomeric form of the alkaloid, that makes use of an Eschenmoser- … The early stages …
Number of citations: 45 pubs.acs.org
TJ Senter, OO Fadeyi, CW Lindsley - Organic letters, 2012 - ACS Publications
The first total synthesis of (+)-amabiline, an unsaturated pyrrolizidine alkaloid from Cynoglossum amabile, is reported. This convergent, enantioselective synthesis proceeds in 15 steps (…
Number of citations: 28 pubs.acs.org
TJ Senter - 2015 - search.proquest.com
Azabicyclic ring skeletons are common structural subunits found in numerous alkaloid natural products. These motifs frequently comprise the core of biologically active and …
Number of citations: 3 search.proquest.com
E Letsyo, T Beuerle, P Winterhalter, G Horn… - Microchemical Journal, 2020 - Elsevier
The toxicity of pyrrolizidine alkaloids (PAs) and how they endanger the health of livestock and humans have been known for decades. However, quantitative measurements of these …
Number of citations: 3 www.sciencedirect.com
CD Dodson, FR Stermitz - Journal of Natural products, 1986 - ACS Publications
… Amabiline was absent down to the 5 ppm level, but thesinine … The ratio of thesinine to amabiline was about 10:1. Immature … Standard amabiline could be detected to the 5 ppm level by …
Number of citations: 70 pubs.acs.org
KJ Hale - Organic Synthesis with Carbohydrates, 2008 - books.google.com
Alkaloids of the Amaryllidaceae family have long captured the imagina-tion of organic chemists, not only for their unusual structures, but also for their intriguing pharmacological effects. …
Number of citations: 0 books.google.com
P De Smet - Adverse effects of herbal drugs 2, 1993 - Springer
… amabiline as a minor component. Immature seeds were also found to contain thesinine, but amabiline … alkaloids were recovered; amabiline was absent down to the level of 5 mg/kg [11]. …
Number of citations: 12 link.springer.com
H Hendriks, W Balraadjsing, HJ Huizing… - Planta …, 1987 - thieme-connect.com
… amabiline. In addition to a number of these alkaloids, some (iso)butyryl, 3-angelyl/tiglyl, and 3-(iso)valeryl esters of supinine or amabiline … /tiglyl esters of supinine or amabiline and the 3(…
Number of citations: 38 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.